6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include the class of compounds it belongs to and its relevance in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction. The synthesis is often optimized to increase yield, reduce cost, or improve environmental sustainability.Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can influence how the compound is stored, handled, and used.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyrrolopyrimidines : Utilization of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, in synthesizing poly-substituted pyrrolopyrimidin-7-one 5-oxides, showcasing its role in the development of complex heterocyclic structures (Čikotienė et al., 2008).
- Chlorination Studies : Research into the chlorination of various pyrimidin-4-ols with 5-nitrogen functionality indicates the versatility of chloro-nitropyrimidines in producing diverse derivatives (Harnden & Hurst, 1990).
Medicinal Chemistry and Drug Development
- Synthesis of Olomoucine : A notable application is in the efficient synthesis of olomoucine, an important compound in medicinal chemistry, using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block (Hammarström et al., 2002).
- Development of Purines : The compound's utility in the solution-phase synthesis of tetrasubstituted purines, which are significant in drug discovery, is highlighted in several studies (Hammarström et al., 2003).
Structural Studies and Material Science
- Crystal Structure Analysis : Studies on the crystal structure of related chloro-nitropyrimidines contribute to understanding the molecular and crystallographic properties of these compounds, aiding in material science applications (McKeveney et al., 2004).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, or environmental hazards. It also includes recommendations for safe handling, storage, and disposal of the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve the synthesis or properties of the compound.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVATALNXUVGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565045 | |
Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine | |
CAS RN |
38136-96-8 | |
Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.